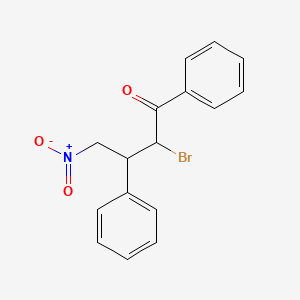
2-Bromo-4-nitro-1,3-diphenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitro-1,3-diphenylbutan-1-one is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a bromine atom, a nitro group, and two phenyl groups attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one typically involves multi-step organic reactions. One common method involves the bromination of 4-nitro-1,3-diphenylbutan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like ethanol or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 2-amino-4-nitro-1,3-diphenylbutan-1-one.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atom and nitro group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl groups provide hydrophobic interactions that can enhance binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4’-Benzyloxy-3’-nitroacetophenone
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
- 4-Nitro-1,3-diphenyl-1-butanone
Uniqueness
2-Bromo-4-nitro-1,3-diphenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Eigenschaften
CAS-Nummer |
55490-02-3 |
|---|---|
Molekularformel |
C16H14BrNO3 |
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
2-bromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H14BrNO3/c17-15(16(19)13-9-5-2-6-10-13)14(11-18(20)21)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI-Schlüssel |
QDSMUEINENJTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


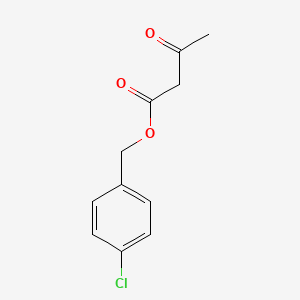
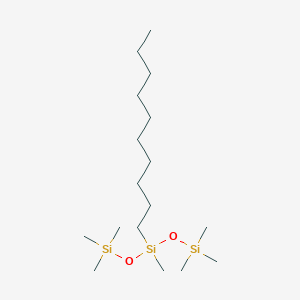
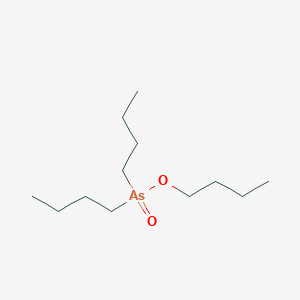
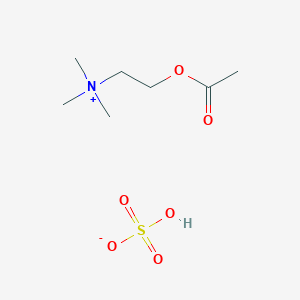

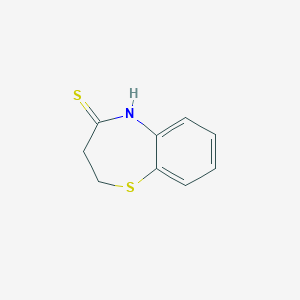
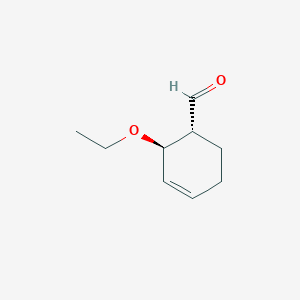
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
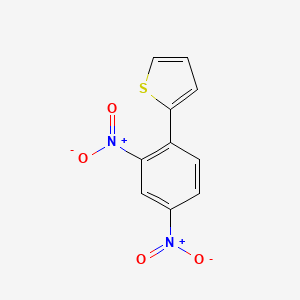
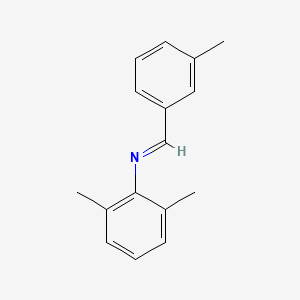
mercury](/img/structure/B14632593.png)

